molecular formula C22H22ClNO6 B4041688 8-[3-(4-Chloro-2-methylphenoxy)propoxy]-2-methylquinoline;oxalic acid

8-[3-(4-Chloro-2-methylphenoxy)propoxy]-2-methylquinoline;oxalic acid

Cat. No.: B4041688
M. Wt: 431.9 g/mol
InChI Key: PZRFOGNFEQCFGD-UHFFFAOYSA-N
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Description

8-[3-(4-Chloro-2-methylphenoxy)propoxy]-2-methylquinoline;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chlorinated phenoxy group and an oxalic acid moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Scientific Research Applications

8-[3-(4-Chloro-2-methylphenoxy)propoxy]-2-methylquinoline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(4-Chloro-2-methylphenoxy)propoxy]-2-methylquinoline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-Chloro-2-methylphenol: This can be achieved through the chlorination of 2-methylphenol.

    Formation of 4-Chloro-2-methylphenoxypropyl bromide: This involves the reaction of 4-chloro-2-methylphenol with 3-bromopropanol in the presence of a base.

    Synthesis of 8-[3-(4-Chloro-2-methylphenoxy)propoxy]-2-methylquinoline: The final step involves the reaction of 4-chloro-2-methylphenoxypropyl bromide with 2-methylquinoline under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[3-(4-Chloro-2-methylphenoxy)propoxy]-2-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 8-[3-(4-Chloro-2-methylphenoxy)propoxy]-2-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenoxyacetic acid: A herbicide with similar structural features.

    2-Methylquinoline: The core structure of the compound.

    4-Chloro-2-methylphenol: An intermediate in the synthesis of the compound.

Uniqueness

8-[3-(4-Chloro-2-methylphenoxy)propoxy]-2-methylquinoline is unique due to its combination of a quinoline core with a chlorinated phenoxy group and an oxalic acid moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific applications.

Properties

IUPAC Name

8-[3-(4-chloro-2-methylphenoxy)propoxy]-2-methylquinoline;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO2.C2H2O4/c1-14-13-17(21)9-10-18(14)23-11-4-12-24-19-6-3-5-16-8-7-15(2)22-20(16)19;3-1(4)2(5)6/h3,5-10,13H,4,11-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRFOGNFEQCFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCCOC3=C(C=C(C=C3)Cl)C)C=C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-[3-(4-Chloro-2-methylphenoxy)propoxy]-2-methylquinoline;oxalic acid
Reactant of Route 2
8-[3-(4-Chloro-2-methylphenoxy)propoxy]-2-methylquinoline;oxalic acid
Reactant of Route 3
8-[3-(4-Chloro-2-methylphenoxy)propoxy]-2-methylquinoline;oxalic acid
Reactant of Route 4
8-[3-(4-Chloro-2-methylphenoxy)propoxy]-2-methylquinoline;oxalic acid
Reactant of Route 5
8-[3-(4-Chloro-2-methylphenoxy)propoxy]-2-methylquinoline;oxalic acid
Reactant of Route 6
8-[3-(4-Chloro-2-methylphenoxy)propoxy]-2-methylquinoline;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.